

# Spectroscopic Characterization of Indoline-4-ol: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Indoline-4-ol

Cat. No.: B1587766

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## Abstract

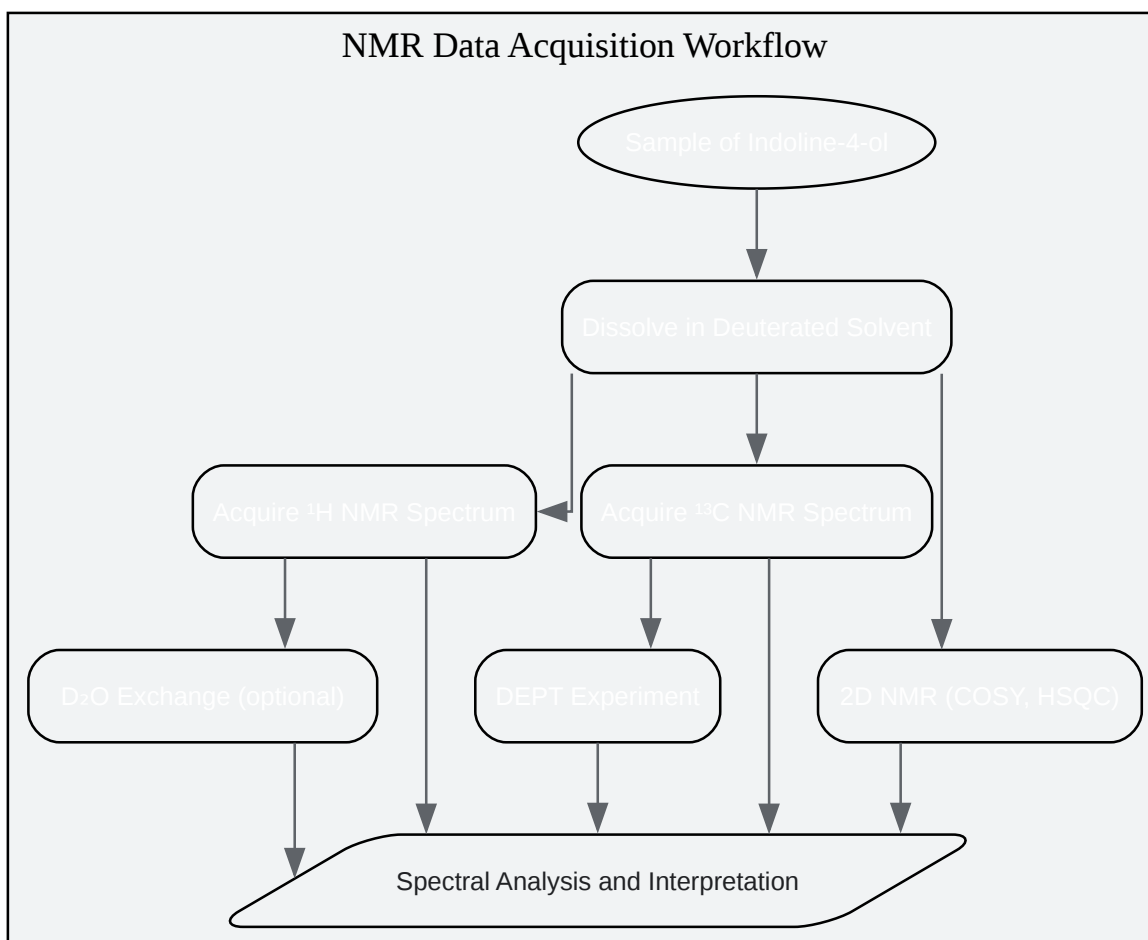
**Indoline-4-ol**, a hydroxylated derivative of the indoline scaffold, represents a molecule of significant interest in medicinal chemistry and drug development due to the prevalence of the indoline core in numerous bioactive compounds. A thorough understanding of its structural and electronic properties is paramount for its application in synthetic chemistry and pharmacology. This technical guide provides a comprehensive overview of the spectroscopic characteristics of **Indoline-4-ol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established spectroscopic principles with data from closely related analogs, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering both interpreted spectral data and the underlying scientific rationale for experimental design and data acquisition.

## Introduction: The Significance of Indoline-4-ol

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of a wide array of natural products and synthetic pharmaceuticals. The introduction of a hydroxyl group at the 4-position of the indoline ring system can significantly influence the molecule's polarity, hydrogen bonding capabilities, and metabolic stability, thereby modulating its biological activity. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, enabling unambiguous structure elucidation, purity assessment, and the study of molecular interactions. This guide presents a detailed analysis of the expected  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data for **Indoline-4-ol**, providing a foundational dataset for researchers working with this and related compounds.

## Molecular Structure and Spectroscopic Overview

**Indoline-4-ol** (2,3-dihydro-1H-indol-4-ol) possesses a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, with a hydroxyl substituent on the aromatic portion. This structure dictates a unique spectroscopic fingerprint.



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)